molecular formula C11H15NO2 B8577971 1-(o-Toluoylamino)-2-propanol

1-(o-Toluoylamino)-2-propanol

Cat. No. B8577971
M. Wt: 193.24 g/mol
InChI Key: FTQVZWXRDMQIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07144906B2

Procedure details

To 100 ml of a solution of 5.83 g of 1-amino-2-propanol in toluene, 18.0 ml of triethylamine was added, and 10 ml of a solution of 10.00 g of o-toluoyl chloride in toluene was added dropwise slowly with stirring under ice-cooling. After 30-minute-stirring, the ice-bath was removed, and the mixture was stirred for additional 1 hour at room temperature. To the reaction solution was added water, and the mixture was extracted with ethyl acetate. The extract was washed with 10% hydrochloric acid, ice-cold water and saturated aqueous sodium hydrogen carbonate solution sequentially, dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was crystallized by addition of diethyl ether to provide 7.25 g of the objective compound as colorless crystals. M.p. 78-81° C.
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].[C:6]1([CH3:15])[C:7]([C:12](Cl)=[O:13])=[CH:8][CH:9]=[CH:10][CH:11]=1>C1(C)C=CC=CC=1.C(N(CC)CC)C>[C:6]1([CH3:15])[C:7]([C:12]([NH:1][CH2:2][CH:3]([OH:5])[CH3:4])=[O:13])=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
5.83 g
Type
reactant
Smiles
NCC(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After 30-minute-stirring
CUSTOM
Type
CUSTOM
Details
the ice-bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 1 hour at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
To the reaction solution was added water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with 10% hydrochloric acid, ice-cold water and saturated aqueous sodium hydrogen carbonate solution sequentially
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized by addition of diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)NCC(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.25 g
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.